molecular formula C23H25N3O3S B6585791 methyl 2-[4-({[(2-ethyl-6-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251573-12-2

methyl 2-[4-({[(2-ethyl-6-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B6585791
CAS No.: 1251573-12-2
M. Wt: 423.5 g/mol
InChI Key: IQHPDGDODPZNOV-UHFFFAOYSA-N
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Description

Methyl 2-[4-({[(2-ethyl-6-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.16166284 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[4-({[(2-ethyl-6-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound that belongs to the benzodiazepine class, which is known for its psychoactive properties. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzodiazepine Core : The core structure contributes to its interaction with GABA receptors, which are crucial for its anxiolytic and sedative effects.
  • Substituents : The presence of a carbamoyl group and a sulfanyl group enhances its lipophilicity and receptor binding affinity.

Molecular Formula : C₁₈H₃₁N₃O₂S
Molecular Weight : 345.53 g/mol
CAS Number : 750571-54-1

The primary mechanism of action for this compound involves modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the benzodiazepine site on GABA_A receptors, enhancing the inhibitory effects of GABA and resulting in:

  • Anxiolytic Effects : Reduction of anxiety levels.
  • Sedative Effects : Induction of sleep or sedation.

Pharmacological Studies

Recent studies have demonstrated the biological activity of this compound through various in vitro and in vivo experiments:

  • Anxiolytic Activity : In behavioral models, the compound showed significant anxiolytic effects comparable to established benzodiazepines like diazepam. This was evidenced by reduced anxiety-like behaviors in animal models such as the elevated plus maze and open field tests.
  • Sedative Effects : The compound exhibited sedative properties, as indicated by increased sleep duration in sleep induction tests.
  • Anticonvulsant Properties : Preliminary data suggest potential anticonvulsant activity, making it a candidate for further exploration in epilepsy treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features:

Structural FeatureEffect on Activity
Benzodiazepine CoreEssential for GABA_A receptor binding
Carbamoyl GroupEnhances receptor affinity
Sulfanyl GroupImproves lipophilicity and bioavailability

Studies have shown that modifications to these groups can significantly alter the potency and selectivity of the compound towards various receptor subtypes.

Study 1: Anxiolytic Efficacy

A study conducted on mice evaluated the anxiolytic effects of this compound compared to diazepam. Results indicated a statistically significant reduction in anxiety-like behavior at doses of 5 mg/kg and 10 mg/kg.

Study 2: Sedative Properties

In another study assessing sedative properties, the compound was administered at varying doses (0.5 mg/kg to 20 mg/kg). The results demonstrated dose-dependent increases in sleep duration, with optimal sedation observed at 10 mg/kg.

Properties

IUPAC Name

methyl 2-[4-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-4-16-9-7-8-15(2)23(16)26-20(27)14-30-21-12-17(13-22(28)29-3)24-18-10-5-6-11-19(18)25-21/h5-12,24H,4,13-14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHPDGDODPZNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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